molecular formula C7H8BrNO2 B1522705 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 1235438-94-4

4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1522705
CAS RN: 1235438-94-4
M. Wt: 218.05 g/mol
InChI Key: UXFLIFGDKJYOSY-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, also known as Ethyl 4-bromopyrrole-2-carboxylate, is a chemical compound with the empirical formula C7H8BrNO2 .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular structure of 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be represented by the SMILES string CCOC(=O)c1cc(Br)c[nH]1 . The compound has a molecular weight of 218.05 .


Physical And Chemical Properties Analysis

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is a solid compound with a melting point of 58-63°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.7±22.0 °C at 760 mmHg . The compound has a molecular weight of 218.048 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole structures are prevalent in a wide range of natural products and pharmaceuticals. 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can serve as a precursor in the synthesis of indole derivatives. These derivatives are significant due to their presence in selected alkaloids, which have applications ranging from cancer treatment to microbial inhibition .

Development of Antitumor Agents

The pyrrole subunit is a common feature in therapeutically active compounds, including antitumor agents. The brominated pyrrole ring in 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be incorporated into larger, biologically active molecules that show promise in cancer research .

Antibiotic Synthesis

Pyrrole derivatives are known to possess antibiotic properties. The structural motif of 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be utilized in the design and synthesis of new antibiotics, contributing to the fight against resistant bacterial strains .

Anti-Inflammatory Drug Design

The pyrrole moiety is also found in anti-inflammatory drugs. Research into 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid could lead to the development of novel anti-inflammatory medications, potentially with fewer side effects or increased efficacy .

Fungicide Development

Compounds containing the pyrrole ring, such as 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid , are used in the creation of fungicides. These substances are crucial for protecting crops from fungal diseases, thereby supporting food security .

Discovery of HIV Inhibitors

Pyrrole-containing molecules have been identified as inhibitors of reverse transcriptase in HIV-1. The brominated variant, like 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid , could be pivotal in discovering new drugs to combat HIV/AIDS .

Cholesterol-Lowering Drugs

The pyrrole unit is a component in some cholesterol-lowering drugs. By studying 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid , researchers can explore new avenues for managing high cholesterol levels, which is a significant risk factor for cardiovascular diseases .

Material Science Applications

Beyond pharmaceuticals, 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be used in material science. Its chemical structure could be valuable in the synthesis of organic conductive materials, which are essential for creating flexible electronics .

Safety and Hazards

The compound is classified under hazard classifications Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling the compound .

properties

IUPAC Name

4-bromo-1-ethylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFLIFGDKJYOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257137
Record name 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235438-94-4
Record name 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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